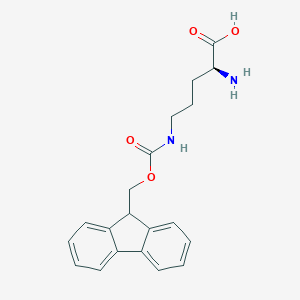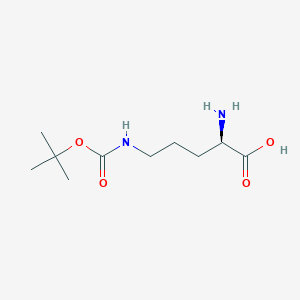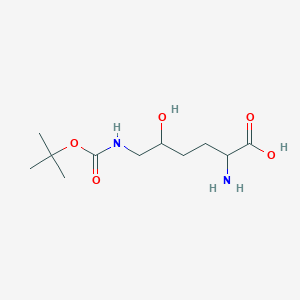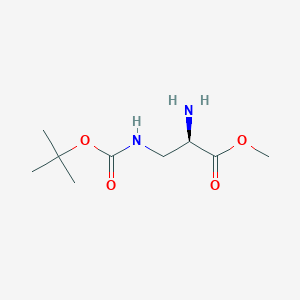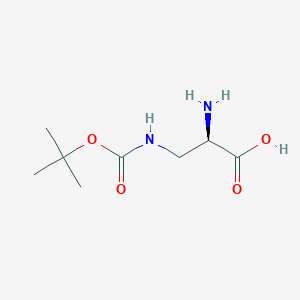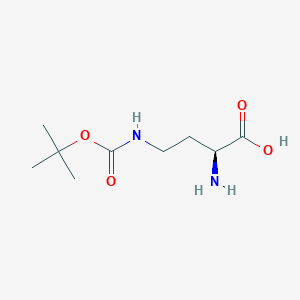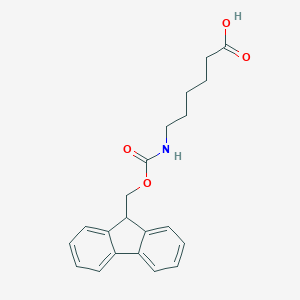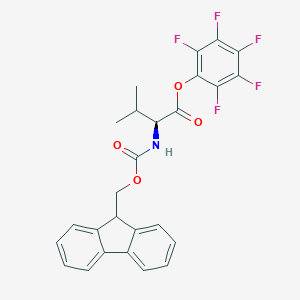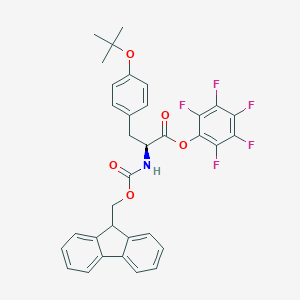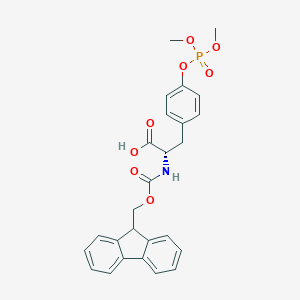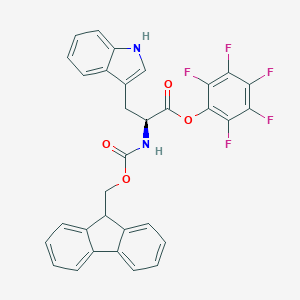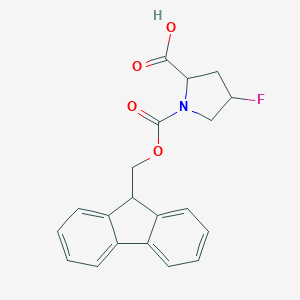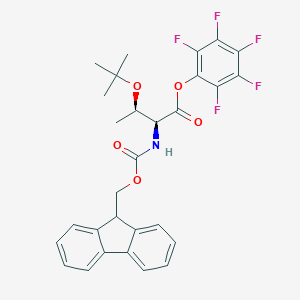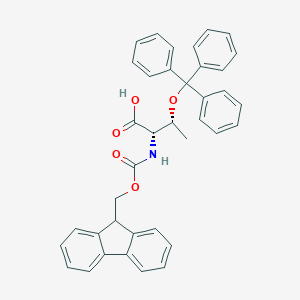
Fmoc-Thr(Trt)-OH
描述
Fmoc-Thr(Trt)-OH: is a derivative of the amino acid threonine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a triphenylmethyl (Trt) group at the side chain hydroxyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
科学研究应用
Chemistry: Fmoc-Thr(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a valuable tool in SPPS .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides are used in the development of therapeutic agents and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
作用机制
Target of Action
Fmoc-Thr(Trt)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acids in the peptide chain that it is being incorporated into. The role of this compound is to add a threonine residue to the growing peptide chain while protecting the amino and side chain hydroxyl groups during synthesis .
Mode of Action
This compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). In this process, the Fmoc group (9-fluorenylmethyloxycarbonyl) protects the amino group of the threonine residue, and the Trt (trityl) group protects the hydroxyl group on the side chain . These protecting groups prevent unwanted side reactions during the synthesis process. Once the this compound has been incorporated into the peptide chain, the Fmoc group can be selectively removed, allowing the next amino acid to be added .
Pharmacokinetics
The properties of the final peptide product synthesized using this compound would have its own unique adme properties .
Result of Action
The primary result of the action of this compound is the successful incorporation of a threonine residue into a peptide chain with the amino and side chain hydroxyl groups protected during synthesis . This allows for the controlled step-by-step assembly of complex peptides in the laboratory.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficiency of incorporation of this compound into the peptide chain . For example, the use of polar, aprotic solvents can facilitate the coupling reaction in SPPS .
生化分析
Biochemical Properties
Fmoc-Thr(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, it is commonly used in Fmoc solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to form peptide bonds . The Fmoc group is removed by treatment with piperidine, while the Trt group is removed by mild acid treatment, allowing for the selective deprotection of the threonine residue .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound itself does not directly influence cell function, signaling pathways, gene expression, or cellular metabolism. The peptides and proteins synthesized using this compound can have significant effects on cellular processes. For example, synthetic peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a protecting group in peptide synthesis. The Fmoc group protects the amino group of threonine, preventing unwanted reactions during the synthesis process. The Trt group protects the hydroxyl group, allowing for selective deprotection and coupling of amino acids. The removal of the Fmoc group is achieved by treatment with piperidine, which cleaves the Fmoc group and exposes the amino group for further coupling reactions . The Trt group is removed by mild acid treatment, exposing the hydroxyl group for subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. The long-term effects of this compound on cellular function are primarily related to the stability and activity of the synthesized peptides and proteins. In vitro and in vivo studies have shown that peptides synthesized using this compound can remain stable and active for extended periods, allowing for detailed studies of their biological functions .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to the peptides and proteins synthesized using this compound. Different dosages of synthetic peptides can have varying effects on biological systems. For example, low doses of synthetic peptides may be used to study specific protein-protein interactions, while higher doses may be required to observe significant biological effects. Toxic or adverse effects at high doses are generally related to the specific peptides being studied rather than this compound itself .
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis. The compound interacts with various enzymes and cofactors during the synthesis process. For example, coupling reagents such as DIC and OxymaPure are used to facilitate the formation of peptide bonds. The removal of the Fmoc and Trt groups involves specific chemical reactions that are essential for the successful synthesis of peptides and proteins . The metabolic flux and metabolite levels are primarily influenced by the specific peptides being synthesized rather than this compound itself .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis The compound is typically used in solid-phase peptide synthesis, where it is immobilized on a solid supportThe transport and distribution of the synthesized peptides within cells and tissues depend on their specific properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is not directly relevant, as the compound is primarily used in peptide synthesis rather than as a functional biomolecule within cells. The synthesized peptides and proteins can have specific subcellular localizations depending on their sequences and post-translational modifications. For example, peptides with nuclear localization signals can be directed to the nucleus, while others may be targeted to specific organelles or cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(Trt)-OH typically involves the protection of the threonine amino acid. The process begins with the protection of the hydroxyl group of threonine using the triphenylmethyl (Trt) group. This is followed by the protection of the amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: Fmoc-Thr(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in DMF, while the Trt group can be cleaved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water.
Coupling Reactions: The compound can participate in peptide bond formation through nucleophilic substitution reactions, facilitated by coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA with TIS and water for Trt removal.
Coupling: DIC and HOBt in organic solvents like DCM and DMF.
Major Products:
Deprotected Threonine: After removal of the Fmoc and Trt groups, the major product is free threonine.
Peptide Chains: When used in SPPS, the major products are peptide chains with threonine residues incorporated at specific positions.
相似化合物的比较
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(Trt)-OH but with a tert-butyl (tBu) group protecting the hydroxyl group instead of the Trt group.
Fmoc-Ser(Trt)-OH: A derivative of serine with similar protective groups.
Uniqueness: this compound is unique due to the presence of the Trt group, which provides greater stability and protection compared to the tBu group. This makes it particularly useful in the synthesis of complex peptides where stability during synthesis is crucial .
属性
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-IJAHGLKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457825 | |
| Record name | Fmoc-Thr(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133180-01-5 | |
| Record name | Fmoc-Thr(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-trityl-L-threonine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


